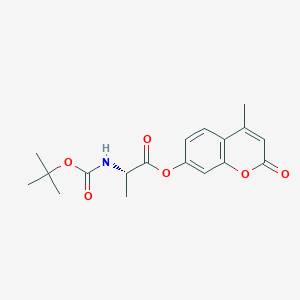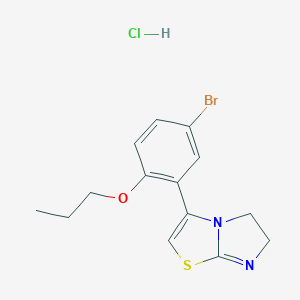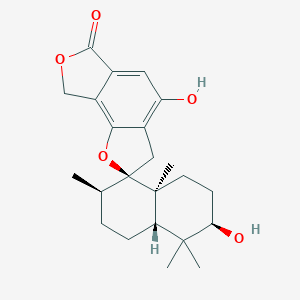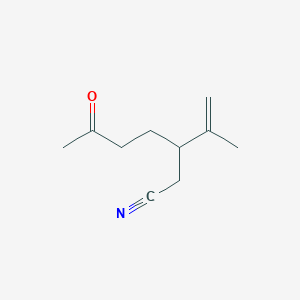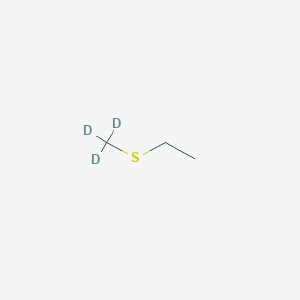
Methyl-d3-thioethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-d3-thioethane is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a thioether, which is a sulfur-containing organic compound that is commonly used in organic synthesis. Methyl-d3-thioethane has three deuterium atoms in its structure, which makes it useful in isotope labeling experiments.
Mecanismo De Acción
The mechanism of action of methyl-d3-thioethane is not well understood, but it is believed to be related to its ability to alter the structure and function of proteins. The compound may interact with specific amino acid residues or disrupt protein-protein interactions, leading to changes in cellular signaling pathways and other biological processes.
Efectos Bioquímicos Y Fisiológicos
Methyl-d3-thioethane has been shown to have a range of biochemical and physiological effects. In one study, the compound was found to inhibit the activity of a specific enzyme involved in lipid metabolism, which could have implications for the treatment of metabolic disorders. Other studies have suggested that methyl-d3-thioethane may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl-d3-thioethane is its ability to act as an isotope label, which can be used to study metabolic pathways and protein interactions. However, the compound also has some limitations, including its relatively high cost and the difficulty of synthesizing large quantities of the compound.
Direcciones Futuras
There are many potential future directions for research involving methyl-d3-thioethane. One area of interest is the development of new methods for synthesizing the compound, which could make it more widely available for research purposes. Other areas of research could include the study of the compound's effects on specific proteins or cellular pathways, as well as its potential use in the development of new drugs for the treatment of various diseases.
Conclusion:
Methyl-d3-thioethane is a compound that has significant potential for scientific research applications. Its ability to act as an isotope label makes it useful for studying metabolic pathways and protein interactions, and its unique properties may have applications in the development of new drugs for the treatment of various diseases. While there are some limitations to its use, the future looks bright for research involving methyl-d3-thioethane.
Métodos De Síntesis
Methyl-d3-thioethane can be synthesized using a variety of methods, including the reaction of deuterium-labeled ethyl mercaptan with methyl iodide, or the reaction of deuterium-labeled ethyl bromide with sodium hydrosulfide. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to obtain high yields of the desired product.
Aplicaciones Científicas De Investigación
Methyl-d3-thioethane has a wide range of scientific research applications. One of the most common uses is in isotope labeling experiments, which are used to study metabolic pathways and protein interactions. By labeling specific atoms in a molecule, researchers can track the movement of the molecule through various biological processes and gain insight into the underlying mechanisms.
Propiedades
Número CAS |
41880-36-8 |
|---|---|
Nombre del producto |
Methyl-d3-thioethane |
Fórmula molecular |
C3H5D3S |
Peso molecular |
79.18 g/mol |
Nombre IUPAC |
trideuteriomethylsulfanylethane |
InChI |
InChI=1S/C3H8S/c1-3-4-2/h3H2,1-2H3/i2D3 |
Clave InChI |
WXEHBUMAEPOYKP-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])SCC |
SMILES |
CCSC |
SMILES canónico |
CCSC |
Otros números CAS |
41880-36-8 |
Pureza |
85% min. |
Sinónimos |
Methyl-d3-ethyl sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



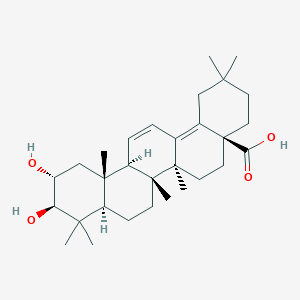
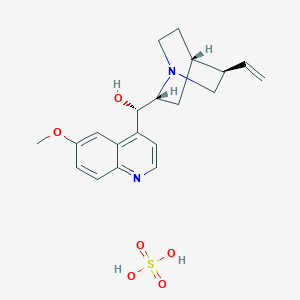

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)
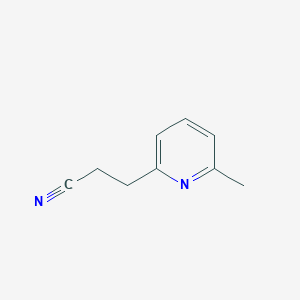

![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)
